molecular formula C16H19NO B1298164 (3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine CAS No. 337499-55-5

(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine

Cat. No.: B1298164
CAS No.: 337499-55-5
M. Wt: 241.33 g/mol
InChI Key: MVNSNCXDDQQHJD-UHFFFAOYSA-N
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Description

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid. The specific reactions that “this compound” would undergo depend on the specific conditions and reagents present .

Scientific Research Applications

Modification of Polymeric Materials

Research by Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including aromatic ones, to enhance their thermal stability and biological activities. This modification process could potentially utilize compounds like "(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine" for developing medical applications due to improved thermal stability and biological response of the polymers Aly & El-Mohdy, 2015.

Corrosion Inhibition

Emregül & Hayvalı (2006) investigated the Schiff base compounds, including those similar in structure to "this compound," for their ability to inhibit steel corrosion in acidic environments. These compounds were found to significantly reduce corrosion rates, suggesting their potential application in protecting materials against corrosion Emregül & Hayvalı, 2006.

Antimicrobial and Antifungal Applications

The synthesis and application of amine compounds for antimicrobial and antifungal purposes have been explored, indicating that derivatives of "this compound" could have significant biological activity against various bacteria and fungi. This application is particularly relevant in the development of new pharmaceuticals and health care products Jafar et al., 2017.

Photophysical Properties and Applications

Zhang, Li, & Wang (2013) designed and synthesized novel phosphorescent iridium complexes with ligands based on benzimidazole and benzyl-amine derivatives. These complexes exhibit high-efficiency green emission and have potential applications in non-doped electrophosphorescent devices, highlighting the versatility of amines in advanced material applications Zhang, Li, & Wang, 2013.

Catalysis and Organic Synthesis

Compounds similar to "this compound" have been utilized as intermediates in catalytic processes and organic synthesis, showcasing their importance in creating complex molecular structures. This includes their role in asymmetric hydrogenations and the synthesis of ligands for catalytic applications, demonstrating the compound's potential in facilitating diverse chemical reactions Cheemala & Knochel, 2007.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs and bioactive compounds. Without specific information on “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide details on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These can include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data for “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine”, I can’t provide information on its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if “(3,4-Dimethyl-phenyl)-(4-methoxy-benzyl)-amine” has potential medicinal properties, future research could focus on drug development and clinical trials .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-4-7-15(10-13(12)2)17-11-14-5-8-16(18-3)9-6-14/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNSNCXDDQQHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325982
Record name N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

337499-55-5
Record name N-[(4-methoxyphenyl)methyl]-3,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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